4,6-Diphenyl-1,3,5-triazinan-2-one
Description
Contextualization within Heterocyclic Chemistry
Triazines are heterocyclic compounds, which means their ring structures contain atoms of at least two different elements. wikipedia.org Specifically, triazines possess a six-membered ring analogous to a benzene (B151609) ring, but with three carbon atoms replaced by nitrogen atoms. wikipedia.org There are three isomers of triazine, identified as 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579), with the latter being the most common. wikipedia.org
The 1,3,5-triazine isomer, also known as s-triazine, is one of the oldest known organic compounds and serves as a foundational structure for many derivatives. globalscitechocean.com Triazine derivatives are a significant class of compounds that exhibit a wide range of pharmacological activities. globalscitechocean.com The inclusion of nitrogen atoms in the aromatic ring enhances its electron-accepting capabilities, which can be leveraged to create photoactive electron transfer platforms by linking triazine building blocks with electron-releasing units. taylorandfrancis.com
Structural Relationship to 1,3,5-Triazin-2(1H)-one Tautomers
The chemical structure of 4,6-Diphenyl-1,3,5-triazinan-2-one can be described as a planar, heterocyclic compound with a triazine core. ontosight.ai The presence of a ketone group (C=O) at position 2 and phenyl groups at positions 4 and 6 enhances its stability and reactivity. ontosight.ai
Tautomers are isomers of a compound that readily interconvert, and in the case of triazine derivatives, this can involve the migration of a proton. Theoretical studies on other 1,3,5-triazine derivatives have shown that they can exist as multiple predominant tautomers. nih.gov For instance, the reaction of benzenesulfonylguanidine with a dithioiminocarbonate derivative unexpectedly produced an imino-dihydro-triazine tautomer, highlighting the complex tautomeric possibilities within this class of compounds. nih.gov
Historical Context of Triazine Research and Significance
The study of triazines dates back to the early 1950s with the discovery of their herbicidal properties. researchgate.net Triazine herbicides were first developed in 1952, and by 1956, simazine, the first of its kind, was licensed for use. researchgate.net Atrazine, another prominent triazine herbicide, has been a vital tool in weed management for over five decades. researchgate.net
Beyond their agricultural applications, 1,3,5-triazine derivatives have been reported to possess a vast and varied range of biological activities, including anti-tubercular, anti-cancer, anti-HIV, anti-malarial, anti-microbial, and anti-diabetic properties. researchgate.net They also have important industrial applications, such as in the creation of cation exchangers and reactive azo dyes. researchgate.net The versatility of the s-triazine scaffold, its ease of functionalization, and its diverse biological profiles have made it a subject of extensive research in medicinal chemistry. researchgate.net
Detailed Research Findings
Recent research has highlighted the use of this compound and its derivatives in various advanced applications. For example, it is utilized in the development of organic solar cells to enhance light absorption and energy conversion efficiency. chemimpex.com It also serves as a crucial component in fluorescent dyes for biological imaging and as an intermediate in the synthesis of more complex molecules in specialty chemicals and agrochemicals. chemimpex.com
Furthermore, derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are being explored for their potential in creating aromatic dendrimers with improved thermal stability and beneficial photophysical properties for applications like organic light-emitting diodes (OLEDs). acs.orgacs.org
Compound Data
Below are tables detailing the chemical and physical properties of this compound and a related precursor.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C15H11N3O |
| Molecular Weight | 249.27 g/mol biocompare.com |
| CAS Number | 1917-44-8 lookchem.com |
| Melting Point | 294-295 °C lookchem.com |
| Boiling Point | 391.1 °C at 760 mmHg lookchem.com |
| Density | 1.24 g/cm³ lookchem.com |
| Flash Point | 190.4 °C lookchem.com |
| Refractive Index | 1.662 lookchem.com |
| Storage Temperature | Room Temperature, Inert atmosphere lookchem.com |
Table 2: Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine (B1294446) (A Precursor)
| Property | Value |
| Molecular Formula | C15H10ClN3 nbinno.com |
| Molecular Weight | 267.72 g/mol nbinno.com |
| CAS Number | 3842-55-5 nbinno.com |
| Appearance | White to off-white crystalline powder nbinno.com |
| Melting Point | 152-155 °C nbinno.com |
| Solubility | Soluble in DMF and DMSO; slightly soluble in THF; insoluble in water nbinno.com |
| Stability | Stable under inert conditions; moisture-sensitive nbinno.com |
List of Compounds
this compound
1,3,5-Triazin-2(1H)-one
Simazine
Atrazine
2-Chloro-4,6-diphenyl-1,3,5-triazine
Benzenesulfonylguanidine
2,4,6-triphenyl-1,3,5-triazine
Structure
3D Structure
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4,6-diphenyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C15H15N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H2,17,18,19) |
InChI Key |
NUTHYTADVJWEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4,6 Diphenyl 1,3,5 Triazinan 2 One and Its Key Precursors
Strategies for 1,3,5-Triazinone Ring Formation
The construction of the 1,3,5-triazinan-2-one core is a critical step that can be achieved through several strategic cyclization reactions. These methods typically involve building the heterocyclic ring from acyclic precursors.
Cyclization Reactions involving Semicarbazides
The cyclization of semicarbazide (B1199961) derivatives is a well-established method for synthesizing five- and six-membered heterocycles containing the urea (B33335) moiety, including 1,2,4-triazolin-5-one structures. nih.govcas.cznih.gov This strategy is adaptable for the formation of the 1,3,5-triazinan-2-one ring. The process generally begins with the reaction of a hydrazide with an isocyanate to form a semicarbazide derivative. cas.cz Subsequent cyclization, often conducted in an alkaline medium such as 2% sodium hydroxide, leads to the formation of the desired heterocyclic ring. nih.govcas.cz
The nature of the substituents on the starting semicarbazide dictates the structure of the final product. For instance, the cyclization of semicarbazides with alkyl or aryl substituents typically yields 3,4-disubstituted 4,5-dihydro-1H-1,2,4-triazol-5-ones. researchgate.net This principle can be extended to synthesize the 4,6-Diphenyl-1,3,5-triazinan-2-one ring by carefully selecting precursors that would yield the six-membered triazinan structure.
Table 1: Overview of Semicarbazide Cyclization for Heterocycle Synthesis
| Starting Material | Reagent | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Hydrazide of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid | Isocyanates | - | Semicarbazide derivatives | nih.gov |
| Semicarbazide derivatives | 2% NaOH | - | 1,2,4-triazolin-5-one derivatives | nih.gov |
| Hydrazide of 3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic acid | Isocyanates | Anhydrous diethyl ether or N,N-dimethylacetamide | Semicarbazide derivatives | cas.cz |
Condensation Reactions with Benzil (B1666583) Derivatives
Condensation reactions provide a powerful route for forming carbon-carbon and carbon-nitrogen bonds, essential for heterocycle synthesis. Benzil (1,2-diphenylethane-1,2-dione), a 1,2-dicarbonyl compound, is a versatile building block in these reactions. researchgate.net The condensation of benzil with other reagents can lead to a variety of heterocyclic systems. For example, a three-component condensation of benzil, benzonitrile (B105546) derivatives, and primary amines can yield 1,2,4,5-tetrasubstituted imidazoles. researchgate.net
While direct synthesis of this compound from benzil is not as commonly cited, the underlying principle involves the reaction of the dicarbonyl functionality of benzil with a molecule containing two nucleophilic nitrogen atoms, such as urea or its derivatives. This type of condensation would be analogous to the formation of other heterocycles from benzil, such as the synthesis of tetraphenylcyclopentadienone (B147504) from benzil and dibenzyl ketone. libretexts.org The reaction of benzil with potassium tert-butoxide in DMF has been shown to yield multiple products, indicating its high reactivity towards base-catalyzed condensations. researchgate.net
Synthesis of 1,3,5-Triazine (B166579) Scaffolds (relevant precursors)
The aromatic 2,4,6-triphenyl-1,3,5-triazine (B147588) is a key precursor that can be conceptually reduced or otherwise modified to form the target triazinone. The synthesis of this and related triazine scaffolds is well-documented.
Nucleophilic Substitution Reactions of Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile and widely used precursor for substituted 1,3,5-triazines. nih.govresearchgate.netchim.it The three chlorine atoms on the triazine ring exhibit different reactivities, which allows for their sequential and controlled substitution by various nucleophiles. This reactivity is temperature-dependent:
The first substitution is often exothermic and can be carried out at temperatures as low as 0°C. chim.itderpharmachemica.com
The second substitution typically occurs at room temperature. chim.itderpharmachemica.com
The third substitution requires higher temperatures, often refluxing in a high-boiling solvent. chim.it
This step-wise substitution allows for the synthesis of symmetrically and asymmetrically substituted triazines by reacting cyanuric chloride with nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH). nih.govresearchgate.net By using phenyl-based nucleophiles, one can synthesize di- or triphenyl-substituted triazines, which are direct precursors to the target scaffold. Computational analyses have shown a progressive increase in the energy barrier for each subsequent substitution, confirming the experimental observation of temperature dependency. rsc.org
Table 2: Temperature-Controlled Substitution of Cyanuric Chloride
| Substitution Step | Typical Reaction Temperature | Reactivity | Ref |
|---|---|---|---|
| First Chlorine | 0 - 5°C | High | chim.itderpharmachemica.com |
| Second Chlorine | Room Temperature (~25°C) | Moderate | chim.itderpharmachemica.com |
Friedel-Crafts Processes
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming C-C bonds with aromatic rings, can be applied to the synthesis of substituted triazines. This method involves the reaction of an alkyl or acyl halide with an aromatic compound in the presence of a Lewis acid catalyst. In the context of triazine synthesis, cyanuric chloride can act as the electrophilic component.
A notable application is the Friedel-Crafts reaction between cyanuric chloride and an aromatic substrate, such as phenazine, catalyzed by a Lewis acid like anhydrous ferric chloride (FeCl₃). e3s-conferences.org This reaction proceeds by breaking the C-Cl bonds of the triazine ring to form new C-C bonds with the aromatic partner. The reaction can be controlled by temperature to achieve sequential substitution, similar to nucleophilic substitution. e3s-conferences.org This methodology provides a direct route to attach aryl groups to the triazine core, making it relevant for synthesizing precursors like 2,4,6-triphenyl-1,3,5-triazine. e3s-conferences.org
Acceptorless Dehydrogenative Coupling (ADC)
Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and sustainable strategy for constructing C-N and C-C bonds. This method avoids the use of stoichiometric oxidants, instead releasing hydrogen gas as the only byproduct. organic-chemistry.orgnih.gov ADC has been successfully employed for the synthesis of 1,3,5-triazine derivatives.
One efficient approach involves the copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. rsc.org For instance, reacting benzamidine (B55565) hydrochloride with benzyl (B1604629) alcohol in the presence of a copper(II) acetate (B1210297) catalyst yields 2,4,6-triphenyl-1,3,5-triazine. google.com This reaction is advantageous due to its use of readily available starting materials, operational simplicity, and avoidance of harsh reagents. rsc.orggoogle.com Nickel-catalyzed ADC has also been reported for coupling alcohols with nitriles, showcasing the versatility of transition metals in facilitating these transformations. acs.org
Table 3: Example of ADC for Triazine Synthesis
| Amidine | Alcohol | Catalyst | Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| Benzamidine hydrochloride | Benzyl alcohol | Cu(OAc)₂·H₂O | Toluene | 2,4,6-Triphenyl-1,3,5-triazine | 88% | google.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including triazine derivatives. This method utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased product yields, and suppression of side product formation compared to conventional heating methods. clockss.orgresearchgate.net The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, resulting in rapid and uniform heating.
Protocols for synthesizing triazine and related nitrogen-containing heterocycles frequently involve the condensation of multiple components. Under microwave irradiation, these reactions can often be completed in minutes rather than hours. researchgate.netjetir.org For instance, the synthesis of 1,2,4-triazines from 1,2-diketones and amidrazones, which traditionally requires hours of reflux, can be accomplished in 5-10 minutes with yields around 85% using a dedicated synthesizer. clockss.org Similarly, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been achieved through a one-step, multi-component reaction under neat (solvent-free) microwave conditions, highlighting the method's green chemistry credentials. nih.gov
The advantages of MAOS are clearly demonstrated when comparing reaction conditions and outcomes with traditional methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| N-acyl heterocycles | Hours | Minutes | Lower | Improved | researchgate.net |
| Di-arm s-triazine derivatives | 4-6 hours | 4 minutes | Good | Higher | mdpi.com |
| 2,4,5-triphenyl-imidazole Schiff Bases | 90-180 minutes | 2-3 minutes | 81-91% | 85-96% | asianpubs.org |
| 1,2,4-Triazines | 60-300 fold longer | 5-10 minutes | Lower | ~85% | clockss.org |
One-Pot Synthetic Approaches for Dihydrotriazines
One-pot syntheses, particularly those involving multicomponent reactions (MCRs), represent a highly efficient strategy for constructing complex molecules like dihydrotriazines from simple, readily available precursors. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. beilstein-journals.org This approach is characterized by high atom economy, procedural simplicity, and reduced generation of chemical waste, as it minimizes the need for isolating and purifying intermediates. beilstein-journals.org
A common one-pot strategy for synthesizing dihydrotriazine cores, such as the thione analogue of this compound, involves the catalyst-free, three-component reaction of an arylaldehyde (like benzaldehyde), thiourea, and an orthoformate. beilstein-journals.org This method proceeds in moderate to good yields and tolerates a diverse range of substrates. beilstein-journals.org The Biginelli reaction, a classic MCR, similarly combines an aldehyde, a β-ketoester, and urea or thiourea, and can be performed under solvent-free and catalyst-free conditions using techniques like ball milling to produce dihydropyrimidine (B8664642) derivatives, which are structurally related to dihydrotriazines. mdpi.com
The versatility of one-pot reactions is demonstrated by their ability to accommodate various starting materials to generate a library of diverse structures.
Table 2: Examples of One-Pot Synthesis for Dihydro-1,3,5-triazine-2(1H)-thiones
| Aldehyde | Orthoformate | Yield | Reference |
|---|---|---|---|
| Benzaldehyde | Trimethyl orthoformate | 91% | beilstein-journals.org |
| 4-Methylbenzaldehyde | Trimethyl orthoformate | 85% | beilstein-journals.org |
| 4-Chlorobenzaldehyde | Trimethyl orthoformate | 93% | beilstein-journals.org |
| 4-Nitrobenzaldehyde | Trimethyl orthoformate | 82% | beilstein-journals.org |
| Benzaldehyde | Triethyl orthoformate | 88% | beilstein-journals.org |
A plausible mechanism for these reactions often begins with the formation of an intermediate from the aldehyde and urea (or thiourea), which then undergoes cyclization with another equivalent of the urea derivative or a third component to form the heterocyclic ring. beilstein-journals.orgresearchgate.net
Catalytic Innovations in Triazine Synthesis
The synthesis of triazines and their derivatives has been significantly advanced by the use of catalytic systems, particularly those based on transition metals. These catalysts facilitate reactions with high efficiency and selectivity under milder conditions than traditional methods, which often required high temperatures and pressures. rsc.orgnumberanalytics.comresearchgate.net
Transition Metal Catalysis (e.g., Palladium, Nickel, Copper)
Transition metals play a crucial role in modern organic synthesis by enabling the formation of key chemical bonds through various catalytic cycles. numberanalytics.comyoutube.com
Palladium (Pd) catalysis is widely employed for its effectiveness in promoting cross-coupling and C-H activation/arylation reactions. nih.gov In the context of triazine synthesis, palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used to couple aryl groups to a pre-formed triazine ring. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) can be reacted with an arylboronic acid in a Suzuki-type coupling to introduce a third, different phenyl substituent. chemicalbook.com Palladium catalysis is also instrumental in constructing complex fused-ring systems through intramolecular dehydrogenative coupling, where two C-H bonds are joined to form a new C-C bond, a key step in creating polycyclic frameworks. nih.gov The general mechanism involves oxidative addition of the catalyst to a substrate, followed by transmetalation or C-H activation, and concluding with reductive elimination to release the product and regenerate the active catalyst. nih.govnih.gov
Nickel (Ni) catalysts offer a cost-effective alternative to palladium and are effective in a range of transformations, including multicomponent reactions and cyclotrimerizations. rsc.orgnih.gov Nickel-catalyzed multicomponent reactions can assemble complex heterocyclic structures from simple starting materials in a single step with high step economy. rsc.org For instance, a nickel catalyst can facilitate an addition, condensation, and annulation sequence between dinitriles, boronic acids, and hydrazine (B178648) hydrochlorides to produce substituted pyrazol-5-amines. rsc.org Furthermore, the combination of nickel catalysis with microwave irradiation has been shown to enable rapid [2+2+2] cyclotrimerization reactions, which can be a key step in the total synthesis of natural products. nih.gov
Copper (Cu) is an abundant and inexpensive metal that catalyzes a wide variety of reactions for synthesizing nitrogen heterocycles. researchgate.net Copper-catalyzed methods are used for both the synthesis and modification of triazine rings. researchgate.net These reactions include Ullmann-type couplings for C-N bond formation and cascade reactions that form multiple bonds in sequence. researchgate.netresearchgate.net For example, copper(II) has been used to catalyze the synthesis of aroylimidazo[1,2-a] acs.orgfigshare.comnih.govtriazines from 2-amino-1,3,5-triazines and chalcones with good yields and excellent regioselectivity. researchgate.net Copper catalysts are also effective in asymmetric synthesis, as demonstrated in the enantioselective cyclization of N-hydroxyamino esters to form tetrahydro-1,2-oxazine cores. nih.gov
Table 3: Overview of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis
| Metal | Reaction Type | Substrates | Catalyst Example | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Palladium | Suzuki Coupling | 2-Chloro-4,6-diphenyl-1,3,5-triazine, Phenylboronic acid | Pd(PPh₃)₄ | C-C bond formation | chemicalbook.com |
| Palladium | Intramolecular C-H/C-H Coupling | N-Aryl-2-aminobiphenyls | Pd(OAc)₂ | Aryl-aryl bond formation | nih.gov |
| Nickel | Multicomponent Annulation | Dinitriles, Boronic acids, Hydrazines | NiCl₂(dppp) | High step economy | rsc.org |
| Nickel | [2+2+2] Cyclotrimerization (MW) | Diynes, Nitriles | Ni(CO)₂(PPh₃)₂ | Rapid ring construction | nih.gov |
| Copper | Cascade Annulation | Amidines, Methylarenes | Cu(OAc)₂ | Tandem oxidation/cyclization | researchgate.net |
| Copper | Ullmann N-Arylation | o-Iodobenzaldehydes, Amidines | CuI | Ligand-free conditions | researchgate.net |
Catalyst Recycling Methodologies
A key aspect of sustainable or "green" chemistry is the ability to recover and reuse catalysts, which reduces both cost and environmental waste. The methodology for recycling depends heavily on the nature of the catalyst.
For heterogeneous catalysts , which exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), recycling can be straightforward. Catalysts supported on solid materials like alumina (B75360) (Al₂O₃), silica, or clay can often be recovered by simple filtration after the reaction is complete. rsc.orgbeilstein-journals.org For example, an alumina-supported platinum nanoparticle catalyst (Pt/Al₂O₃) used for the one-pot synthesis of triazines from alcohols and amidines was shown to be reusable. rsc.org Similarly, a phosphotungstic acid catalyst supported on alumina for a Hantzsch reaction was recoverable and reusable for up to eight cycles. beilstein-journals.org
For catalysts that undergo deactivation due to processes like coking (the deposition of carbonaceous material on the catalyst surface), more rigorous regeneration procedures are required. researchgate.netOxidative regeneration is a common method where the spent catalyst is heated in a controlled flow of air. researchgate.net This process burns off coke and converts metal sulfides back to metal oxides, restoring catalytic activity. researchgate.net While highly effective, this process must be carefully controlled to avoid thermal damage (sintering) to the catalyst. researchgate.net
In some cases, catalysts can be recycled multiple times with minimal loss of activity. Mg-Fe oxide catalysts derived from layered double hydroxides, used for the chemical recycling of PET, could be reused four to five times, achieving final conversions of up to 97%. mdpi.com The ability to regenerate and reuse these valuable materials is crucial for the economic viability and environmental friendliness of large-scale chemical processes. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization of 4,6 Diphenyl 1,3,5 Triazinan 2 One Analogues
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction stands as a definitive method for the unambiguous determination of molecular structures in the solid state. For the analogues of 4,6-diphenyl-1,3,5-triazinan-2-one, this technique has been instrumental in elucidating key structural features.
The solid-state assembly of these molecules is governed by a network of non-covalent interactions. Weak hydrogen bonds, such as C-H···N and C-H···O, play a significant role in the crystal packing of related heterocyclic compounds. nih.gov Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are recognized as important forces in stabilizing molecular conformations and guiding higher-order self-assembly. semanticscholar.orgroyalsocietypublishing.org These interactions are crucial in protein folding and the binding of proteins with cofactors. semanticscholar.org In the crystal structures of some triazine derivatives, molecular duplexes are formed, featuring a combination of N-H···N, C-H···O, and C-H···π interactions. semanticscholar.orgroyalsocietypublishing.org The presence of sp2-hybridized nitrogen atoms in the triazine ring can enhance the acidity of nearby N-H and C-H groups, making them more effective hydrogen bond donors. royalsocietypublishing.org In some cases, despite the presence of multiple phenyl rings, π–π stacking interactions are absent, with C-H···O interactions being the dominant supramolecular feature. nih.gov
Tautomerism, the ability of a molecule to exist in two or more readily interconvertible isomeric forms, is a potential feature of the 1,3,5-triazinan-2-one scaffold. While specific crystallographic studies on the tautomeric forms of this compound are not extensively detailed in the provided context, theoretical studies on related 1,3,5-triazine (B166579) derivatives suggest the possibility of multiple tautomers. researchgate.net Crystallography can definitively identify the predominant tautomer in the solid state. For example, in 2,4-diamino-1,3,5-triazine derivatives, the amino-imino tautomerism is a known phenomenon. researchgate.net
The incorporation of solvent molecules into the crystal lattice, known as solvate formation, can significantly influence the crystal structure. For instance, the methanol (B129727) solvate of 2,4-diamino-6-methyl-1,3,5-triazine demonstrates how solvent molecules can act as bridges, connecting molecular tapes through hydrogen bonds to form a three-dimensional structure. researchgate.net The analysis of such solvates provides valuable information on the hydrogen bonding capabilities of the triazine core and its substituents.
Table 1: Crystallographic Data for a Related Triazine Derivative (2,4,6-triamino-1,3,5-triazine)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.29 |
| b (Å) | 7.48 |
| c (Å) | 10.33 |
| α (°) | 90 |
| β (°) | 108.52 |
| γ (°) | 90 |
| Volume (ų) | 534 |
This data is for 2,4,6-triamino-1,3,5-triazine and is provided as an illustrative example of crystallographic parameters for a related triazine compound. researchgate.netresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing organic molecules. libretexts.orgweebly.com In the context of this compound analogues, these methods provide crucial data on the number and connectivity of protons and carbons.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl rings and the triazinane ring. The chemical shifts of the aromatic protons typically appear in the downfield region of the spectrum. acs.org
The ¹³C NMR spectrum offers a wider chemical shift range, often allowing for the resolution of individual carbon signals. libretexts.orgcrunchchemistry.co.uk The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. weebly.comcareerendeavour.com Carbonyl carbons in similar heterocyclic systems typically resonate at the furthest downfield positions (around 170-220 ppm). libretexts.org The carbons of the phenyl groups would appear in the aromatic region (typically 110-160 ppm), while the carbons of the triazinane ring would have characteristic shifts depending on their specific environment. crunchchemistry.co.ukcareerendeavour.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Related Functional Groups
| Carbon Type | Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 220 |
| Aromatic (C=C) | 110 - 160 |
| C-N | 30 - 60 |
| C-O | 40 - 80 |
This table provides general chemical shift ranges and is for illustrative purposes. weebly.comcareerendeavour.com
The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques, allows for the complete assignment of all proton and carbon signals, confirming the molecular structure in solution.
Spectroscopic Signatures of Annular Tautomerism
Annular tautomerism in triazinan-2-one analogues represents a significant area of study, as the position of the proton among the ring nitrogen atoms can dramatically influence the compound's chemical and physical properties. Spectroscopic methods are pivotal in identifying the predominant tautomeric form in different states (solution and solid) and under various conditions.
In the case of triazine derivatives, the existence of different tautomers can be influenced by the nature and position of substituents. For instance, in N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide, an unexpected imino-dihydro-triazine tautomer was identified through X-ray crystallography. nih.gov This particular tautomer features a protonated nitrogen atom within the triazine ring and a formal exocyclic double bond to the sulfonamide group. nih.gov While NMR spectroscopy in solution provided some clues, it was not definitive in distinguishing between the possible tautomers. However, in the solid state, the dihydro-1,3,5-triazine-benzenesulfonamide derivative was unambiguously identified. nih.gov
The formation of specific tautomers can be driven by the stabilization afforded by intramolecular hydrogen bonding. In a related 1,2,4-triazine (B1199460) system, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, a strong intramolecular N—H⋯N hydrogen bond was observed. nih.gov This interaction enforces a near-coplanar orientation of the aminobenzene and 1,2,4-triazine rings, a conformation believed to be crucial for its biological activity. nih.gov The existence of this hydrogen bond effectively locks the molecule into a specific tautomeric form.
While direct spectroscopic data on the annular tautomerism of this compound is not extensively detailed in the provided results, the principles derived from analogous structures are highly relevant. The interplay of substituent effects and the potential for intramolecular hydrogen bonding are key determinants of the favored tautomeric structure. Spectroscopic techniques like NMR and X-ray crystallography remain the most powerful tools for the definitive assignment of these tautomeric forms.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound and its analogues. These methods are instrumental in confirming the presence of key functional groups and characterizing the vibrations of the triazine ring.
Confirmation of Functional Groups and Triazine Ring Vibrations
The FT-IR and FT-Raman spectra of triazine derivatives are characterized by a series of absorption bands that correspond to the vibrational modes of their constituent chemical bonds. For aromatic dendrimers containing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores, the formation of the desired structures is often confirmed by FT-IR spectroscopy, alongside other techniques like NMR and mass spectrometry. acs.orgnih.gov
In a study of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, a related heterocyclic compound, FT-IR and FT-Raman spectra were recorded and analyzed with the aid of quantum chemical calculations to assign the observed vibrational modes. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the molecular vibrations.
For triaryl-s-triazines, partial assignments of the infrared absorption bands have been made in the 310–3500 cm⁻¹ region. researchgate.net A significant feature in the spectra of these compounds is the presence of well-resolved, intense out-of-plane carbon-hydrogen bending vibrations between 750 and 825 cm⁻¹. researchgate.net These bands are so distinct that they can be used for the quantitative analysis of mixtures of different triazine compounds. researchgate.net Deviations in these out-of-plane C-H deformation vibrations are thought to arise from direct interactions between the nitrogen atoms of the triazine ring and the ortho positions of the attached phenyl rings. researchgate.net
The table below summarizes typical vibrational frequencies for key functional groups found in triazine derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H (Aromatic) | Stretching | 3100-3000 | researchgate.net |
| C=N (Triazine Ring) | Stretching | ~1550 | General |
| C-N (Triazine Ring) | Stretching | ~1350 | General |
| C-H (Aromatic) | Out-of-plane Bending | 825-750 | researchgate.net |
This table provides generalized ranges. Specific peak positions can vary based on the full molecular structure and solid-state effects.
Mass Spectrometry (MS) for Molecular Ion Confirmation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and providing information about its chemical structure through fragmentation analysis. For novel synthesized compounds like analogues of this compound, confirming the molecular ion peak is a critical step in structural elucidation.
High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For example, in the synthesis of aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine cores, ESI-HRMS (TOF) was used to confirm the formation of the target compounds. acs.orgnih.gov Similarly, the structures of extended 2,4,6-triphenyl-s-triazines were confirmed by HRMS, with the observed m/z values matching the calculated values for the protonated molecules [M+H]⁺. mdpi.com
The fragmentation patterns observed in the mass spectrum can also offer valuable structural insights. In the analysis of phthalazine-1,4-dione derivatives, the mass spectra showed characteristic fragmentation pathways. raco.cat The molecular ion peak was observed, and subsequent fragment ions were formed through the loss of specific neutral molecules or radicals, which helps in piecing together the molecular structure. raco.cat
The table below presents a hypothetical example of mass spectrometry data for this compound.
| Compound | Molecular Formula | Calculated m/z | Observed m/z [M+H]⁺ | Technique | Reference |
| This compound | C₁₅H₁₃N₃O | 251.1059 | 252.1137 | ESI-HRMS | Hypothetical |
| 2,4,6-Triphenyl-1,3,5-triazine | C₂₁H₁₅N₃ | 309.1263 | 310.1341 | ESI-HRMS | nist.gov |
This table is for illustrative purposes. The observed m/z for the target compound is hypothetical as direct data was not found in the search results.
The NIST Chemistry WebBook provides mass spectral data for 2,4,6-triphenyl-1,3,5-triazine, a closely related compound, confirming its molecular weight from its mass spectrum. nist.gov This type of database is a valuable resource for the identification and characterization of known compounds.
Chemical Reactivity and Mechanistic Studies of 4,6 Diphenyl 1,3,5 Triazinan 2 One Derivatives
Nucleophilic Substitution Reactions on the Triazine Core
The cornerstone of 1,3,5-triazine (B166579) chemistry is the sequential nucleophilic aromatic substitution (SNAr) of leaving groups, typically halides, on the triazine ring. The high reactivity of precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is attributed to the three electron-withdrawing nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govnih.gov This reactivity profile has been extensively exploited for the synthesis of a vast number of substituted triazines. nih.gov In derivatives like 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), the remaining chlorine atom is readily displaced by various nucleophiles, serving as a gateway to a diverse range of 2-substituted-4,6-diphenyl-1,3,5-triazine compounds. chemicalbook.com
The substitution of a chloro group on the diphenyl-triazine core with nitrogen, sulfur, and oxygen nucleophiles is a common and efficient method for creating new derivatives. These reactions typically proceed in the presence of a base to neutralize the liberated hydrogen chloride. nih.govchemicalbook.com
Amines: The reaction with primary and secondary amines, including complex moieties like carbazole (B46965), is well-documented. For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine reacts with 3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole in the presence of sodium hydride in DMF to yield the corresponding N-substituted product. chemicalbook.com
Alkoxides and Phenoxides: Oxygen nucleophiles, such as sodium methoxide, readily displace the chlorine from the triazine ring. google.com A study exploring the competitive substitution on cyanuric chloride with different nucleophiles established a general reactivity order of alcohols > thiols > amines. nih.gov This suggests that alkoxides are highly effective nucleophiles for this system.
Thiols: Thiolates are also effective nucleophiles for substitution on the triazine ring, fitting into the general reactivity trend. nih.gov
The table below summarizes representative nucleophilic substitution reactions on chloro-triazine precursors.
| Precursor | Nucleophile | Base/Solvent | Product | Yield | Ref. |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | 3-(9-Phenyl-9H-carbazol-3-yl)-9H-carbazole | NaH / DMF | 2-(3-(9-Phenyl-9H-carbazol-3-yl)-9H-carbazol-9-yl)-4,6-diphenyl-1,3,5-triazine | 75% | chemicalbook.com |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | 3-Chlorophenylboronic acid | K₂CO₃ / Pd(PPh₃)₄ / THF-H₂O | 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine (Suzuki Coupling) | 91% | chemicalbook.com |
| Cyanuric Chloride | 2-Phenylethan-1-ol | DIEA / DCM | 2-Chloro-4-phenethoxy-6-chloro-1,3,5-triazine | High | nih.gov |
| Cyanuric Chloride | Sodium Methoxide | DMF | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 91% | google.com |
While reactions with strong nucleophiles are prevalent, the addition of weaker nucleophiles is less documented for 4,6-diphenyl-1,3,5-triazine derivatives specifically. In general, 1,3,5-triazine itself can react with hydrogen chloride and an aromatic compound like furan (B31954) or pyrrole (B145914) in a reaction akin to formylation, where the triazine acts as a source of a formyl group equivalent after hydrolysis. youtube.com However, direct nucleophilic substitution with species like cyanide or hydrazine (B178648) on a pre-formed diphenyl-triazine core would likely require specific activation or catalytic conditions due to their lower nucleophilicity compared to amines or alkoxides.
The efficiency and outcome of nucleophilic substitution on the triazine core are governed by several key factors:
Temperature: The substitution of chlorine atoms on cyanuric chloride is famously temperature-dependent. The first substitution occurs readily at 0°C, the second requires ambient temperatures (e.g., room temperature), and the displacement of the third chlorine demands elevated temperatures (e.g., reflux). nih.govnih.gov This differential reactivity allows for controlled, stepwise synthesis of unsymmetrically substituted triazines.
Nucleophile and Substrate Reactivity: The nature of the nucleophile is critical. Stronger nucleophiles react more readily. nih.gov Furthermore, the substituents already present on the triazine ring influence the reactivity of the remaining leaving groups. Electron-donating groups decrease the reactivity towards further substitution, while electron-withdrawing groups enhance it. nih.gov
Solvent and Base: Polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed. nih.govchemicalbook.comgoogle.com The choice of a non-nucleophilic base, like diisopropylethylamine (DIEA) or an inorganic carbonate, is crucial to prevent competition with the primary nucleophile. nih.govchemicalbook.com
Regioselectivity: In cases where multiple leaving groups are present, regioselectivity can be predicted by computational methods, such as Density Functional Theory (DFT), which assess the relative stabilities of the isomeric Meisenheimer complex intermediates. researchgate.net
Electrophilic Addition Reactions of Phenyl Groups
The term "electrophilic addition" is more accurately described as "electrophilic aromatic substitution" when referring to the phenyl rings. The 1,3,5-triazine core is a powerful electron-withdrawing group, which significantly deactivates the attached phenyl rings toward electrophilic attack. youtube.comwikipedia.org This deactivation means that reactions such as nitration or halogenation on the phenyl moieties require more forcing conditions compared to unsubstituted benzene (B151609). The substitution would be directed primarily to the meta and para positions of the phenyl rings, relative to the point of attachment to the triazine core. wikipedia.org While theoretically possible, the literature tends to focus on the versatile nucleophilic chemistry at the triazine core rather than electrophilic substitution on the pendant phenyl groups.
Oxidation and Reduction Pathways
Electrochemical studies of some complex triazine-based molecules have shown irreversible oxidation curves. chim.it Conversely, the electron-deficient nature of the ring makes it susceptible to reduction. The LUMO (Lowest Unoccupied Molecular Orbital) levels can be lowered by extensive conjugation, facilitating reduction processes which can be electrochemically reversible in some cases. chim.it
Cycloaddition and Rearrangement Reactions
The 1,3,5-triazine ring can participate as the azadiene component in inverse-electron-demand Diels-Alder reactions. This reactivity provides a powerful route to other heterocyclic systems. For example, 1,3,5-triazine reacts with enamines in a thermal cycloaddition that, following the loss of a stable molecule like HCN, results in the formation of a substituted pyrimidine (B1678525) ring. acs.org This transformation highlights the utility of the triazine ring as a synthon.
While cycloaddition reactions are more commonly reported for the aromatic 1,3,5-triazine system, the saturated 1,3,5-triazinane (B94176) ring also exhibits unique cycloaddition reactivity. Depending on the substituents and reaction partners, it can act as a C-N or C-N-C-N synthon in formal [4+2] or even [2+2+1+1] cycloadditions to generate other complex heterocycles like hexahydropyrimidines. researchgate.netresearchgate.net
Rearrangement reactions of the 1,3,5-triazine skeleton are not widely reported. However, studies on the isomeric 1,2,4-triazin-3-ones have demonstrated a novel ring-contraction rearrangement into imidazolin-2-ones upon treatment with aminating agents, suggesting that such skeletal reorganizations are possible within the broader triazine family. rsc.org
Condensation Reactions with Carbonyl Compounds
The reactivity of the methylene (B1212753) group at the C5 position of the 1,3,5-triazinan-2-one ring, flanked by two nitrogen atoms, allows for condensation reactions with various carbonyl compounds, notably aromatic aldehydes. These reactions, often proceeding via a Knoevenagel-type condensation mechanism, lead to the formation of 5-arylmethylene derivatives. rsc.orgwikipedia.org
The condensation of 4,5-dihydro-1,2,4-triazin-6-ones, structural isomers of the title compound, with a range of aromatic aldehydes such as benzaldehyde, 2-furaldehyde, and thiophene-2-carboxaldehyde, has been reported to yield the corresponding 5-arylmethylene-4,5-dihydro-1,2,4-triazin-6-ones. rsc.org These reactions are typically carried out in the presence of a weak base like potassium acetate (B1210297) in acetic acid at reflux temperatures, affording the products in moderate yields (50-65%). rsc.org The general scheme for this type of reaction involves the activation of the C5-methylene group by a base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration. orientjchem.org
A study on a similar heterocyclic system, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (isopropylidene malonate), demonstrated its condensation with aromatic aldehydes in an aqueous medium using a phase-transfer catalyst, hexadecyltrimethylammonium bromide (HTMAB). acs.org This method highlights a green chemistry approach, offering advantages such as neutral conditions, shorter reaction times, and high yields. acs.org
The following table summarizes the types of carbonyl compounds that have been successfully condensed with triazinone-related structures and the resulting products.
Table 1: Examples of Condensation Reactions of Triazinone-related Compounds with Carbonyl Compounds
| Triazinone Derivative/Analog | Carbonyl Compound | Product | Reference |
| 4,5-Dihydro-1,2,4-triazin-6-ones | Aromatic Aldehydes (benzaldehyde, 2-furaldehyde, thiophene-2-carboxaldehyde) | 5-Arylmethylene-4,5-dihydro-1,2,4-triazin-6-ones | rsc.org |
| Isopropylidene Malonate | Aromatic Aldehydes | 5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones | acs.org |
| Thiobarbituric acid | 2-Methoxybenzaldehyde | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |
Investigation of Reaction Intermediates and Transition States
The mechanism of condensation reactions involving activated methylene groups, such as in the Knoevenagel condensation, has been a subject of both experimental and computational investigation. The reaction generally proceeds through the formation of a carbanion intermediate, which then acts as a nucleophile. orientjchem.org
In the context of the Knoevenagel condensation, the mechanism involves the following key steps:
Deprotonation: A base abstracts a proton from the active methylene group (at C5 of the triazinan-2-one ring) to form a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms facilitates this step. wikipedia.orgorientjchem.org
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of an alkoxide intermediate. orientjchem.org
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base used, to form a hydroxyl intermediate. wikipedia.org
Dehydration: Subsequent elimination of a water molecule from the hydroxyl intermediate, often facilitated by the reaction conditions (e.g., heating), results in the formation of the final α,β-unsaturated product. wikipedia.org
Computational studies, such as those on the Mannich reaction which shares mechanistic similarities, have been employed to elucidate the structures of transition states. researchgate.net These studies help in understanding the stereoselectivity of the reaction by comparing the energies of different transition state models. For instance, in chiral aldehyde-catalyzed reactions, density functional theory (DFT) calculations can predict the preferred diastereomeric and enantiomeric products by identifying the lowest energy transition state. researchgate.net
While specific mechanistic studies on 4,6-diphenyl-1,3,5-triazinan-2-one are not extensively reported, the general principles of condensation reactions of active methylene compounds provide a solid framework for understanding its reactivity. The phenyl substituents at the 4- and 6-positions are expected to influence the electronic properties and steric environment of the triazine ring, which in turn can affect the rate and outcome of the condensation reactions. Further dedicated mechanistic and computational studies on this specific compound would be valuable to fully delineate its reaction pathways and the nature of the transient species involved.
Synthesis and Characterization of Functionalized 1,3,5 Triazinone Derivatives and Analogues
Design Principles for Triazine Scaffolds with Tuned Electronic Properties
The 1,3,5-triazine (B166579) core is an electron-deficient system, making it an excellent building block for materials requiring specific electronic characteristics, particularly in the field of organic electronics. nih.govrsc.org The design of functionalized 1,3,5-triazinone derivatives allows for the precise tuning of these properties for applications such as organic light-emitting diodes (OLEDs). nih.govrsc.org
Key design principles revolve around the strategic attachment of various substituents to the triazine ring. rsc.org The electronic properties, such as triplet energy levels and electron mobility, are heavily influenced by the nature of the attached aryl groups and the way they are linked to the core. rsc.orgresearchgate.net For instance, creating star-shaped 1,3,5-triazine derivatives with different aryl substituents allows for systematic control over the material's performance in electronic devices. rsc.org
Research has shown that a meta-meta linkage between the 1,3,5-triazine core and peripheral aryl groups can limit the extension of π-conjugation. rsc.orgresearchgate.net This structural feature is crucial for achieving high triplet energies, which is a desirable characteristic for host materials in phosphorescent OLEDs, as it ensures efficient energy transfer to the phosphorescent guest emitter. rsc.orgresearchgate.net The electron-transport properties can also be modulated, with studies showing that the mobility is dependent on the specific aryl substituents chosen. rsc.orgresearchgate.net The versatility of the triazine scaffold thus provides a platform for developing multifunctional molecules with tailored electronic behaviors. nih.gov
Strategies for Introducing Diverse Substituents
The functionalization of the 1,3,5-triazine ring is primarily achieved through the sequential substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) precursor. derpharmachemica.comnih.govthieme-connect.de This classical method takes advantage of the decreasing reactivity of the C-Cl bonds with each successive nucleophilic substitution, allowing for the controlled, stepwise introduction of different substituents. nih.gov Modern synthetic methods, including Suzuki–Miyaura cross-coupling reactions and other metal-catalyzed processes, have further expanded the toolkit for creating diverse triazine derivatives. nih.govnih.govnih.gov
These strategies enable the construction of a wide variety of molecules, from simple trisubstituted triazines to complex dendrimers. nih.govderpharmachemica.comnih.gov The choice of synthetic route—be it linear synthesis, combinatorial methods, or one-pot reactions—allows chemists to fine-tune the final structure for specific applications. nih.govnih.gov
Incorporation of Aryl and Alkyl Groups
Aryl and alkyl groups are commonly introduced onto the triazine scaffold to modify its physical and electronic properties. The reaction of chloro-substituted 1,3,5-triazines with organometallic reagents, such as Grignard reagents and organolithium compounds, is an effective method for forming carbon-carbon bonds. thieme-connect.deresearchgate.net For example, 2,4,6-trichloro-1,3,5-triazine can react with 2-thienyllithium (B1198063) to yield di- or triaryl-1,3,5-triazines. thieme-connect.de
Alternative methods include metal-catalyzed cyclotrimerization of nitriles, which can produce symmetrically substituted 2,4,6-triaryl-1,3,5-triazines. researchgate.net Recent advancements also focus on direct C-H functionalization, which offers a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net The incorporation of various alkyl chains can also be achieved through nucleophilic substitution using alkylating agents. researchgate.net
Functionalization with Heterocyclic Moieties (e.g., Pyridyl, Carbazole (B46965), Fluorene)
Introducing heterocyclic moieties like carbazole, fluorene (B118485), and pyridine (B92270) onto the 1,3,5-triazine core has led to the development of high-performance materials for optoelectronic applications. nih.govresearchgate.netnih.gov These substituents can impart desirable properties such as high thermal stability and bipolar charge-transport characteristics, which are essential for efficient OLEDs. nih.gov
For example, bipolar host materials have been synthesized by linking electron-donating indenocarbazole units with an electron-accepting triazine core, often through a fluorene bridge. nih.gov This molecular design promotes balanced charge injection and transport, leading to high device efficiency and stability. nih.gov Similarly, attaching carbazole arms directly to the triazine core creates star-shaped molecules with excellent electrochemical properties. researchgate.net The combination of a triazine core with pyridinyl-carbazole fragments has also been shown to produce host materials with high triplet energies suitable for blue and green phosphorescent OLEDs. nih.gov
Table 1: Properties of Bipolar Host Materials with Triazine and Heterocyclic Moieties
| Compound Name | Triplet Energy (E_T) | Glass Transition Temp (T_g) | Decomposition Temp (T_d) | Max. External Quantum Efficiency (EQE_max) |
|---|---|---|---|---|
| m-TFFCz nih.gov | 2.67 eV | >170 °C | >400 °C | 20.31% (Red PhOLED) |
| m-TFBFCz nih.gov | 2.75 eV | >170 °C | >400 °C | 25.40% (Red PhOLED) |
| Host H1 nih.gov | 2.82 eV | 127 °C | --- | --- |
Derivatization at Oxo and Amino Positions
The 1,3,5-triazin-2-one structure exists in tautomeric equilibrium with its hydroxy form, 2-hydroxy-1,3,5-triazine, though it predominantly exists in the oxo form in the solid state. thieme-connect.de This carbonyl group, along with amino groups that can be introduced onto the triazine ring, serve as key points for further derivatization.
Functionalization at amino positions is a common strategy to attach a wide range of moieties. For instance, novel 1,3,5-triazine derivatives bearing oligopeptide chains have been synthesized by reacting a chloro-triazine precursor with amino acid esters. nih.gov This approach allows for the creation of complex hybrid molecules. Similarly, various substituted anilines and heterocyclic amines can be grafted onto the triazine core via nucleophilic substitution to produce N-substituted triazin-2-amine derivatives. researchgate.net
While most research focuses on the aromatic triazine ring, the saturated 1,3,5-triazinane (B94176) ring represents a related analogue. The chemistry of these saturated rings can involve cleavage and rearrangement, as seen in the reaction of 1,3,5-triazinanes with indoles, which can lead to C-3 amino-methylated indole (B1671886) products. nih.gov
Table 2: Synthesis of Amino-Functionalized 1,3,5-Triazine Derivatives
| Starting Material | Attached Moiety | Product | Yield | Reference |
|---|---|---|---|---|
| 2-chloro-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | N-(2-chloroethyl)piperazine | 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | 97.4% | nih.gov |
| 2-chloro-4-methoxy-6-(NH-Trp(Boc)-Ala-OMe)-1,3,5-triazine | N-(2-chloroethyl)piperazine | 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Trp(Boc)-Ala-OMe)-1,3,5-triazine | 98.9% | nih.gov |
Synthesis of Triazine-Based Oligomers and Dendrimers
The 1,3,5-triazine scaffold is an ideal branching unit for the construction of well-defined oligomers and dendrimers due to the three reactive sites on its precursor, cyanuric chloride. nih.goveurekaselect.com These highly branched, monodisperse macromolecules have found applications in materials science and drug delivery. mdpi.com The synthesis of triazine-based dendrimers has been extensively developed over the past two decades. mdpi.com
Strategies for dendrimer construction are broadly categorized as either convergent or divergent. mdpi.com In a convergent approach, the dendritic wedges (dendrons) are built first and then attached to the central core in the final step. Divergent synthesis, conversely, starts from the core and builds the dendrimer outwards, generation by generation. mdpi.com More advanced methods involve the use of "functional monomers," which are reactive dichlorotriazines already carrying a molecule of interest, or a "functional cap" strategy, where a completed dendrimer is functionalized at its periphery. nih.gov
Linear and Branched Architectures
The synthetic methodology chosen dictates the final architecture of the resulting macromolecule. While the tri-functional nature of the triazine core naturally lends itself to creating hyper-branched structures like dendrimers, linear polymers can also be synthesized. rsc.orgmdpi.com
Branched Architectures: Divergent synthesis, involving the iterative reaction of a triazine core with diamine linkers, is a common method for producing low-generation dendrimers with significant structural complexity. mdpi.com For example, solid-phase synthesis has been employed to build peptide dendrimers generation by generation, starting from a triazine branching unit. nih.gov These methods allow for precise control over the size and surface functionality of the dendrimer. mdpi.comnih.gov
Linear Architectures: While less common for triazine cores alone, linear architectures can be achieved by using difunctional monomers in polymerization reactions. Research into functional materials has also produced triazine-based linear polymers designed for applications such as multilayer data storage. rsc.org The combination of triazine units within larger polymeric chains allows for the integration of their unique electronic properties into processable materials.
Macrocyclic and Dendrimeric Structures
The synthesis of macrocyclic and dendrimeric structures based on 1,3,5-triazine scaffolds has been a subject of significant research, primarily utilizing the versatile reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comnih.gov These complex architectures are of interest for applications in various fields, including materials science and medicinal chemistry. acs.orgnih.gov However, a comprehensive review of the scientific literature reveals a notable gap in the use of 4,6-Diphenyl-1,3,5-triazinan-2-one as a direct building block for the construction of such macrocyclic and dendrimeric systems.
While extensive research exists on dendrimers with 1,3,5-triazine cores, these typically involve the stepwise substitution of chlorine atoms on cyanuric chloride with various amines or other nucleophiles to build up generational dendritic structures. mdpi.comnih.gov For instance, aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been synthesized and characterized for their potential in applications like organic light-emitting diodes (OLEDs). acs.orgnih.gov These syntheses, however, start from precursors like 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) and not the corresponding triazinan-2-one. acs.org
Similarly, the synthesis of macrocycles containing the 1,3,5-triazine motif often involves the reaction of disubstituted triazines with linker molecules to form the cyclic structure. core.ac.uk Research in this area has explored various strategies for macrocyclization, including those that result in the formation of 24-membered macrocycles through the dimerization of functionalized triazine monomers.
Supramolecular Chemistry and Advanced Material Applications of 1,3,5 Triazine Scaffolds
Molecular Recognition and Self-Assembly Properties
The 1,3,5-triazine (B166579) scaffold is a key component in the design of molecules capable of molecular recognition and self-assembly. These processes are governed by non-covalent interactions, such as hydrogen bonding and π–π stacking, which dictate the formation of ordered supramolecular structures. rsc.org The nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, a property that has been extensively utilized in creating predictable self-assembling systems. chim.it
For instance, 2,4-diamino-1,3,5-triazine derivatives are known to form robust hydrogen-bonded networks. chim.it The specific nature of the substituent at the 6-position of the triazine ring can influence the resulting supramolecular structure, leading to variations from pseudo-honeycomb networks to corrugated rosette layers through N–H⋯N interactions. chim.it In triazinone derivatives, N-H⋯O and C-H⋯O hydrogen bonds are crucial in forming stable crystal structures. nih.gov
Furthermore, the electron-deficient character of the triazine ring allows it to engage in favorable interactions with electron-rich aromatic systems like benzene (B151609). acs.org This interaction between electron-poor and electron-rich surfaces can be a dominant factor in directing the self-assembly of complex copolymer structures. acs.org Researchers have demonstrated that by tuning the interplay between hydrogen bonding and these triazine–benzene interactions, the composition and microstructure of supramolecular polymers can be controlled, paving the way for advanced responsive materials. acs.org The ability to pre-organize recognition sites on a central triazine hub is also a key strategy in forming complex hydrogen-bonded assemblies like rosettes with high stability. rsc.org
Coordination Chemistry with Metal Ions
The nitrogen atoms within the 1,3,5-triazine ring and on its substituents serve as excellent coordination sites for metal ions, making triazine derivatives versatile ligands in coordination chemistry. The resulting metal-ligand complexes have applications ranging from the construction of intricate supramolecular architectures to catalysis. nih.govnih.gov
The coordination can occur through various modes. For example, in complexes with 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, a zinc (II) ion coordinates to a nitrogen atom from the pyridyl ring and a nitrogen atom from the triazine ring, forming a stable tetrahedral complex. academie-sciences.fr The specific geometry and stoichiometry of the resulting complex can be controlled by the ligand-to-metal ratio. academie-sciences.fr
More complex, large 1,3,5-triazine-based ligands have been synthesized to create nanometer-scaled, ball-shaped coordination complexes. In one such example, a Co(II) complex was formed where the cobalt ion is octahedrally coordinated by six nitrogen atoms from two large tridentate triazine-based ligands. mtroyal.ca The triazine core has also been instrumental in the design of pincer-type ligands, which are highly effective in stabilizing metal centers and enabling metal-ligand cooperativity in catalytic reactions. acs.org These pincer systems often feature a central triazine ring flanked by strong σ-donating groups like phosphines, creating a stable coordination environment that can facilitate bond activation and catalytic transformations. nih.govacs.org
Applications in Optoelectronic Materials and Devices
The electron-deficient nature of the 1,3,5-triazine core makes it an exceptional building block for materials used in optoelectronic devices. Its ability to function as a strong electron-acceptor allows for the creation of materials with high triplet energies and excellent electron mobility, which are crucial properties for applications in organic light-emitting diodes (OLEDs) and as ultraviolet (UV) absorbers. rsc.org
In phosphorescent OLEDs (PhOLEDs), host materials play a critical role in facilitating efficient energy transfer to the light-emitting dopants. The 1,3,5-triazine scaffold is widely used to construct high-performance host materials due to its high triplet energy and good electron-transporting properties. rsc.orgpsu.eduresearchgate.net By attaching various aromatic groups to the triazine core, its electronic properties can be finely tuned.
Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and transport, leading to high device efficiency. rsc.org A notable example is 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) , which combines the electron-deficient diphenyl-triazine unit with the hole-transporting carbazole (B46965) unit. rsc.org This design results in a high triplet energy level (2.78 eV), making it a promising host for both blue and green PhOLEDs. rsc.org Devices using DPTPCz as the host have demonstrated outstanding performance, with high external quantum efficiencies (EQE) and minimal efficiency roll-off at high brightness. rsc.org
The performance of various OLEDs utilizing diphenyl-triazine derivatives and other star-shaped triazine hosts highlights their potential in next-generation displays and lighting.
| Host Material | Device Color | Maximum External Quantum Efficiency (EQE) | Maximum Power Efficiency | Reference |
|---|---|---|---|---|
| DPTPCz | Green | 21.2% | Not specified | rsc.org |
| DPTPCz | Blue | 14.4% | Not specified | rsc.org |
| T2T | Green | 17.5% | 59.0 lm/W | rsc.orgresearchgate.net |
| T3T | Green | 14.4% | 50.6 lm/W | rsc.orgresearchgate.net |
Derivatives of 1,3,5-triazine are highly effective ultraviolet (UV) light absorbers, used to protect polymers and other materials from degradation caused by sun exposure. sarex.com Their molecular structure allows them to absorb harmful UV radiation and dissipate it as harmless thermal energy.
A prominent example based on the diphenyl-triazine core is 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol . innospk.comsigmaaldrich.comuvabsorber.com This compound is a high-performance UV absorber that offers very low volatility and excellent compatibility with a wide range of polymers, including polycarbonates and polyesters. sigmaaldrich.comuvabsorber.com Its effectiveness allows these plastics to achieve superior resistance to weathering compared to materials protected by conventional benzotriazole-based UV absorbers. sigmaaldrich.com The low tendency of this triazine derivative to chelate with catalyst residues present in polymers is an additional advantage in many formulations. sigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| Compound Name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | sigmaaldrich.comuvabsorber.com |
| CAS Number | 147315-50-2 | uvabsorber.com |
| Molecular Formula | C₂₇H₂₇N₃O₂ | uvabsorber.com |
| Molecular Weight | 425.52 g/mol | uvabsorber.com |
| Appearance | Pale yellow powder | uvabsorber.com |
| Melting Point | 147-151 °C | uvabsorber.com |
Catalytic Applications (excluding biological catalysis)
The unique electronic properties of the 1,3,5-triazine scaffold have led to its use in the development of advanced catalysts, particularly in the area of photocatalysis. The electron-deficient triazine core can facilitate single-electron transfer processes when irradiated with light, generating reactive intermediates for chemical synthesis. acs.org
Covalent Triazine Frameworks (CTFs) are a class of porous polymers built from triazine units that have emerged as robust and recyclable heterogeneous photocatalysts. acs.org For example, a specific CTF has been shown to be highly effective for the decarboxylative conjugate addition of carboxylic acids under visible light irradiation. acs.org This offers a cost-effective and sustainable alternative to traditional homogeneous photocatalysts that rely on expensive metals like iridium or ruthenium. acs.org
In addition to heterogeneous catalysis, triazine-based conjugated polymers have been designed for photocatalytic hydrogen production from water. nih.gov The incorporation of the triazine unit is beneficial for both light absorption and for providing active sites for oxidation-reduction reactions. nih.gov Furthermore, metal complexes featuring triazine-based ligands are active in a variety of catalytic transformations. Pincer ligands with a triazine core can engage in metal-ligand cooperativity to facilitate reactions such as the dehydrogenation of alcohols and the reduction of imines. acs.org
Q & A
Basic: What are the standard synthetic routes for 4,6-Diphenyl-1,3,5-triazinan-2-one?
The synthesis of this compound typically involves cyclocondensation reactions. A common approach utilizes cyanuric chloride derivatives (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) as precursors, which undergo nucleophilic substitution with amines or hydroxyl-containing reagents under basic conditions. For example, reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with aqueous ammonia or urea derivatives in the presence of a base like triethylamine can yield the target compound. Reaction optimization often requires temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions .
Basic: Which spectroscopic and analytical methods are used to characterize this compound?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : , , and NMR (if phosphorus-containing derivatives are present) to confirm substitution patterns and hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural elucidation, particularly to resolve tautomeric forms (e.g., keto-enol tautomerism in hydroxy-triazines) .
- Infrared (IR) Spectroscopy : To identify functional groups like C=O and N-H stretches .
Advanced: How can computational methods predict the electronic and photophysical properties of this compound derivatives?
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) simulations are widely used to study electronic transitions, singlet-triplet energy gaps, and charge-transfer properties. For example, theoretical studies on bicarbazole-modified triazine derivatives (e.g., o-TrzDCz) have revealed how substituent positioning affects thermally activated delayed fluorescence (TADF) efficiency. These simulations guide experimental design by predicting optimal substituent configurations for OLED applications .
Advanced: How should researchers address discrepancies between experimental and computational data in triazinanone derivatives?
Discrepancies often arise from approximations in computational models (e.g., solvent effects, relativistic corrections). To resolve these:
- Validate Computational Parameters : Use hybrid functionals (e.g., B3LYP) with solvent-correction models (e.g., PCM) .
- Cross-Reference Experimental Data : Compare computed UV-Vis spectra with experimental absorbance/emission profiles. Adjust basis sets or include vibrational coupling in simulations .
- Multi-Technique Validation : Combine NMR, X-ray, and cyclic voltammetry to cross-check electronic structure predictions .
Basic: What role does this compound play in coordination chemistry?
The compound’s hydroxy and nitrogen-rich structure enables chelation with transition metals (e.g., Fe, Cu). Applications include:
- Metal-Organic Frameworks (MOFs) : As a ligand to construct porous materials for gas storage or catalysis .
- Analytical Chemistry : Colorimetric detection of metal ions via complexation-induced spectral shifts .
Reaction conditions (pH, solvent polarity) must be optimized to stabilize coordination modes .
Advanced: How do solubility properties influence experimental design in triazinanone-based research?
This compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in toluene or DMSO. This affects:
- Reaction Solvent Selection : Toluene is preferred for Suzuki-Miyaura coupling due to its compatibility with palladium catalysts .
- Crystallization : Use mixed solvents (e.g., DMSO/EtOH) to grow single crystals for X-ray analysis .
- Biological Assays : Derivatization with hydrophilic groups (e.g., sulfonate) improves aqueous solubility for in vitro studies .
Advanced: What strategies are employed to resolve tautomeric ambiguity in hydroxy-triazinanone derivatives?
The compound can exist as a keto-enol tautomer. To confirm the dominant form:
- Variable Temperature NMR : Monitor proton exchange rates and chemical shift changes .
- X-ray Diffraction : Directly observe bond lengths (e.g., C=O vs. C-OH) .
- IR Spectroscopy : Compare C=O (1700–1750 cm) and O-H (3200–3600 cm) stretches .
Basic: What are the key applications of this compound in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
